Ammoniumyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

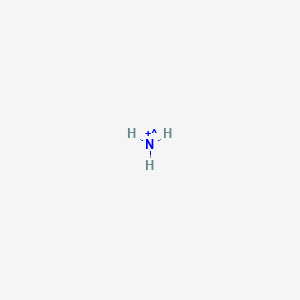

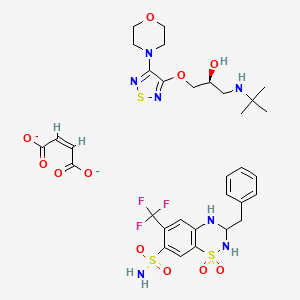

Trihydridonitrogen(.1+) is a nitrogen hydride and an inorganic radical cation.

科学的研究の応用

Industrial Applications : Ammonium sulfate, closely related to ammoniumyl, plays a significant role in basic scientific research and industrial production, particularly in ore flotation and metal recovery. This application is crucial for economic development, with each application having its own advantages and disadvantages (Liu Hu-ping, 2013).

Role in the Nitrogen Cycle : Ammonium, as NH4+ plus NH3, is a key inorganic precursor of organic nitrogen in photolithotrophs, playing a major role as both an exogenous and endogenous nitrogen source in various habitats. This function is critical in the global nitrogen cycle (J. Raven, Bernd Wollenweber Linda, & L. Handley, 1992).

Plant Growth and Toxicity : Ammonium significantly influences plant growth and development. At low external levels, it promotes growth, but at high levels, it can be toxic. Ammonium triggers various physiological and morphological responses in plants, including changes in gene expression and oxidative status, which are critical for plant health and productivity (Ying Liu & N. von Wirén, 2017).

Wastewater Treatment : The recovery of ammonium from wastewater is important for environmental sustainability. Wastewater treatment plants present significant opportunities for ammonium recovery, which is crucial for fertilizer production and food security (Yuanyao Ye et al., 2018).

Ammonium Assimilation in Plants : In plants, ammonium assimilation into amino acids like asparagine is vital for nitrogen recycling, transport, and storage. Understanding the role of enzymes like asparagine synthetase in this process is crucial for agricultural productivity (Laure Gaufichon et al., 2010).

Analytical Methods : Precise measurement of ammonium concentrations is fundamental in understanding nitrogen biogeochemistry in aquatic ecosystems. Development of methods such as the fluorometric method for measuring ammonium in marine and freshwater ecosystems is significant for environmental studies (R. Holmes et al., 1999).

特性

分子式 |

H3N+ |

|---|---|

分子量 |

17.031 g/mol |

InChI |

InChI=1S/H3N/h1H3/q+1 |

InChIキー |

FXDYOSCCLBVICI-UHFFFAOYSA-N |

正規SMILES |

[NH3+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

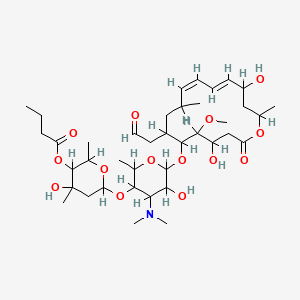

![5-[(6,7,8-Trimethoxyquinazolin-4-YL)amino]pentyl nitrate, maleate](/img/structure/B1238522.png)